molecular formula C14H14BClO2 B14710150 Chlorobis(4-methoxyphenyl)borane CAS No. 13272-76-9

Chlorobis(4-methoxyphenyl)borane

Cat. No.: B14710150
CAS No.: 13272-76-9
M. Wt: 260.52 g/mol
InChI Key: TWURWHPIJKPDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorobis(4-methoxyphenyl)borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to two 4-methoxyphenyl groups and one chlorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobis(4-methoxyphenyl)borane can be synthesized through the reaction of 4-methoxyphenylboronic acid with boron trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the preparation of 4-methoxyphenylboronic acid, followed by its reaction with boron trichloride. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Chlorobis(4-methoxyphenyl)borane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert this compound into borohydrides.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent the degradation of the compound.

Major Products Formed:

    Oxidation: Boronic acids and boronate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted boranes, depending on the substituent introduced.

Scientific Research Applications

Chlorobis(4-methoxyphenyl)borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: this compound is used in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Chlorobis(4-methoxyphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The boron atom in this compound can also form stable complexes with other molecules, facilitating the synthesis of complex organic compounds.

Comparison with Similar Compounds

  • Chlorobis(2-methoxyphenyl)borane
  • Chlorobis(3-methoxyphenyl)borane
  • Chlorobis(4-fluorophenyl)borane

Comparison: Chlorobis(4-methoxyphenyl)borane is unique due to the presence of the 4-methoxy group, which imparts specific electronic and steric properties to the compound. This makes it more reactive in certain chemical reactions compared to its analogs, such as Chlorobis(2-methoxyphenyl)borane and Chlorobis(3-methoxyphenyl)borane. Additionally, the 4-methoxy group enhances the compound’s solubility in organic solvents, making it more versatile in various applications.

Properties

IUPAC Name

chloro-bis(4-methoxyphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWURWHPIJKPDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543706
Record name Chlorobis(4-methoxyphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13272-76-9
Record name Chlorobis(4-methoxyphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.